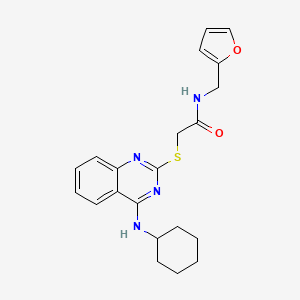![molecular formula C18H19NO4 B2947578 [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate CAS No. 318959-02-3](/img/structure/B2947578.png)
[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is an organic compound belonging to the benzochromene class. This category is known for its pharmacological activities and potential applications in various scientific research fields. The compound’s structure features an acetylamino group and a dihydro-benzochromene moiety, contributing to its chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. Here’s a common synthetic route:
Nitration of naphthol: : Naphthol undergoes nitration to form nitronaphthol under acidic conditions using nitric acid and sulfuric acid.
Reduction: : The nitro group is then reduced to an amino group using a reducing agent such as hydrogen with a palladium catalyst.
Acetylation: : The resulting amino compound is acetylated using acetic anhydride to form an acetylamino derivative.
Cyclization: : The acetylamino derivative undergoes cyclization in the presence of a suitable cyclizing agent to form the benzochromene core.
Esterification: : Finally, the compound undergoes esterification with acetic acid to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This often involves:
Automated synthesis reactors: for precise control over reaction conditions.
Continuous flow synthesis: to enhance reaction efficiency and scalability.
Advanced purification techniques: such as crystallization and chromatography.
化学反应分析
Types of Reactions
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which may have distinct biological activities.
Reduction: : Reduction can yield hydroxy derivatives with different physicochemical properties.
Substitution: : Substitution reactions can occur at the acetylamino or ester groups, leading to modified derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromic acid for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: : Alkyl halides or acid chlorides for substitution reactions.
Major Products Formed
Oxidation Products: : Quinones and related compounds.
Reduction Products: : Hydroxy derivatives.
Substitution Products: : Various acetyl or ester substituted derivatives.
科学研究应用
Chemistry
In chemistry, [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is used as a starting material for the synthesis of other complex molecules, serving as a scaffold for drug development.
Biology
This compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its binding affinity and specificity make it a candidate for biochemical assays and molecular docking studies.
Medicine
The pharmacological potential of this compound is explored in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other materials requiring specific chromophoric properties.
作用机制
The mechanism by which [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The acetylamino group enhances the molecule’s binding affinity through hydrogen bonding and electrostatic interactions, while the benzochromene core provides a hydrophobic interface for interaction with target molecules.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate enzymes involved in various biochemical pathways.
Receptors: : It can bind to receptors, modulating signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate: vs. 2,3-dihydro-1H-benzo[f]chromen-2-yl methyl ether : The acetate derivative offers better solubility and enhanced biological activity.
This compound: vs. Naphthalene derivatives : The benzochromene structure provides unique photophysical properties compared to naphthalene derivatives.
This compound: vs. Coumarin derivatives : Coumarin derivatives are known for their anticoagulant properties, while the discussed compound has broader pharmacological potential.
The uniqueness of this compound lies in its versatile chemical structure, allowing for various modifications and applications in different scientific domains.
This article should cover all the bases. Anything else I can add?
属性
IUPAC Name |
[(1S,2R)-1-acetamido-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(20)19-18-14(9-22-12(2)21)10-23-16-8-7-13-5-3-4-6-15(13)17(16)18/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)/t14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBFQPZBFCTNKK-KSSFIOAISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
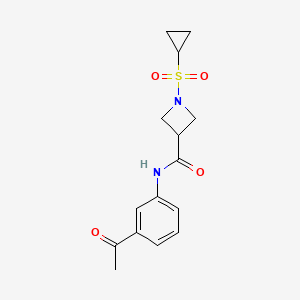
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)
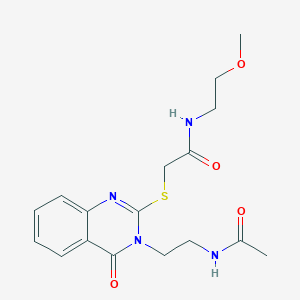
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
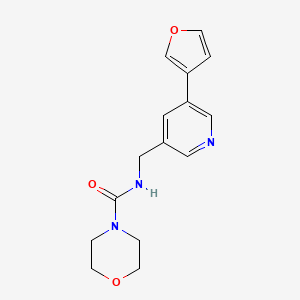
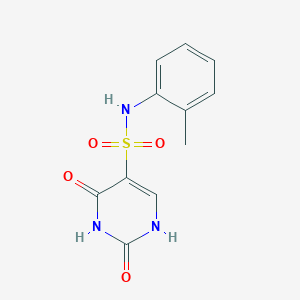
![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
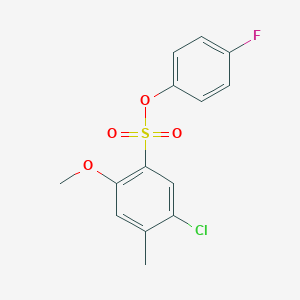
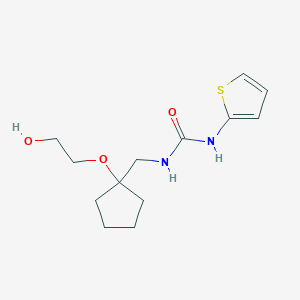
![N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2947514.png)
